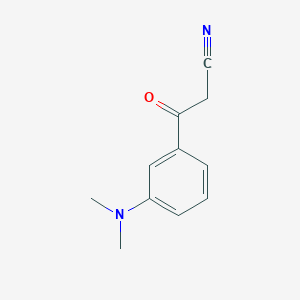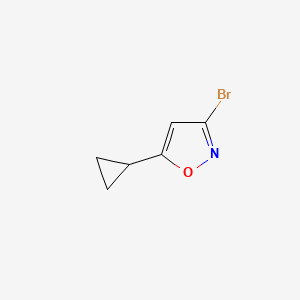![molecular formula C8H7N3O2 B1501985 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 4893-92-9](/img/structure/B1501985.png)
4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and a nitro group at the 3-position. It is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrrole and pyridine derivatives.
Reaction Steps: The synthesis involves multiple steps, including nitration, methylation, and cyclization reactions.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product formation.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to produce larger quantities, ensuring consistency and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The methyl group can be substituted with other functional groups, altering the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction Reagents: Typical reagents include hydrogen gas, iron, and tin chloride.
Substitution Reagents: Various alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Alkylated derivatives, halogenated compounds.
Chemistry:
Catalysts: Used as a catalyst or ligand in various chemical reactions.
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Activity: Exhibits biological activity, including potential anticancer properties.
Research Studies: Investigated for its effects on cell proliferation, apoptosis, and migration in cancer cells.
Medicine:
Drug Development: Potential candidate for drug development targeting specific diseases.
Therapeutic Applications: Explored for use in therapies for various conditions, including cancer.
Industry:
Pharmaceuticals: Used in the production of pharmaceuticals and other bioactive compounds.
Material Science:
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways: Involves pathways related to cell growth, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro and methyl groups.
3-Nitro-1H-pyrrolo[2,3-b]pyridine: Similar but without the methyl group.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar but without the nitro group.
Uniqueness: 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methyl and nitro groups, which significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and advancing research in chemistry and biology.
Propriétés
IUPAC Name |
4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-9-8-7(5)6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXQWRDNQTBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696611 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4893-92-9 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)













